molecular formula C8H5BrN2O B2400541 2-Bromo-1,6-naphthyridin-5(6H)-one CAS No. 1260666-22-5

2-Bromo-1,6-naphthyridin-5(6H)-one

Cat. No.: B2400541
CAS No.: 1260666-22-5
M. Wt: 225.045
InChI Key: TYRYSZWDNCGQQG-UHFFFAOYSA-N
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Description

2-Bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,6-naphthyridin-5(6H)-one typically involves the bromination of 1,6-naphthyridin-5(6H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-naphthyridinone derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-1,6-naphthyridin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions due to its size and electronegativity.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridin-5(6H)-one: The parent compound without the bromine atom.

    2-Chloro-1,6-naphthyridin-5(6H)-one: A similar compound with a chlorine atom instead of bromine.

    2-Iodo-1,6-naphthyridin-5(6H)-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

2-Bromo-1,6-naphthyridin-5(6H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or iodo counterparts. The bromine atom can also affect the compound’s physical properties, such as melting point and solubility.

Properties

IUPAC Name

2-bromo-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRYSZWDNCGQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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